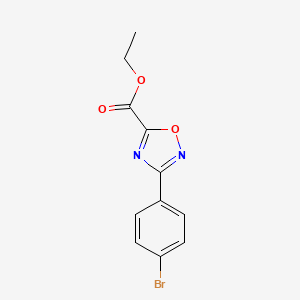

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Introduction to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Chemical Identity and Nomenclature

This compound is formally designated by the IUPAC name This compound. Key identifiers include:

The compound’s structure combines aromatic stability (via the oxadiazole ring) with reactivity from the bromophenyl and ester groups, enabling diverse applications in organic synthesis and drug design .

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold has a rich history dating to its first synthesis in 1884 by Tiemann and Krüger, who classified it as a furo[ab1]diazole . Key milestones include:

The compound’s bromophenyl-oxadiazole-ester motif aligns with modern strategies to enhance metabolic stability and target specificity in drug candidates .

Role of 1,2,4-Oxadiazole Scaffolds in Medicinal and Materials Science

Medicinal Applications

The 1,2,4-oxadiazole scaffold is a privileged pharmacophore due to its bioisosteric equivalence to esters and amides, enabling tailored interactions with biological targets . Key therapeutic areas include:

This compound’s bromine substituent enhances electronic effects, often correlating with improved biological activity compared to non-halogenated analogs .

Materials Science Applications

In energetic materials, 1,2,4-oxadiazole derivatives are integrated into nitrogen-rich frameworks to balance high energy density and insensitivity. For example:

| Compound | Property | Value | Reference |

|---|---|---|---|

| Hydrazinium salt (11) | Density | 1.821 g/cm³ | |

| Detonation velocity (v_D) | 8,822 m/s | ||

| Insensitivity (IS) | >35 J |

These properties stem from conjugated oxadiazole-furazan backbones and hydrogen-bonding networks, which stabilize high-energy moieties .

Propriétés

IUPAC Name |

ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDPSXNIRALKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674747 | |

| Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861146-12-5 | |

| Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds.

Analyse Biochimique

Biochemical Properties

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression, leading to changes in the production of proteins involved in cell survival and apoptosis. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. At the molecular level, the compound binds to specific biomolecules, such as acetylcholinesterase, leading to enzyme inhibition. This binding interaction is crucial for its biochemical effects. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects.

Activité Biologique

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 861146-12-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.

- Molecular Formula : C₁₁H₉BrN₂O₃

- Molecular Weight : 297.1 g/mol

- PubChem CID : 46739115

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. Notably, it has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The compound exhibited an IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to Tamoxifen's activity (IC₅₀ of 10.38 µM ) . Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, suggesting its mechanism of action involves the activation of apoptotic pathways through increased p53 expression and caspase-3 cleavage .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. A study evaluating various oxadiazole derivatives found that modifications in the phenyl ring significantly influenced antimicrobial potency.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for development into antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: In Vivo Anti-inflammatory Effects

A recent study assessed the anti-inflammatory activity of various oxadiazole derivatives in vivo. The results indicated that this compound significantly reduced swelling in models of acute inflammation . The mechanisms involved may include modulation of inflammatory pathways and inhibition of cyclooxygenase enzymes.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression and inflammation. These studies suggest strong hydrophobic interactions with amino acid residues critical for receptor binding.

Table 3: Docking Study Results

The binding energies indicate a favorable interaction with both estrogen receptors and cyclooxygenase enzymes, supporting its potential as a therapeutic agent in both cancer treatment and anti-inflammatory therapies.

Applications De Recherche Scientifique

Structure and Composition

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate has the following molecular characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 297.11 g/mol

- CAS Number : 861146-12-5

The compound features a bromophenyl group attached to an oxadiazole ring, which contributes to its biological activity and physical properties.

Medicinal Chemistry

This compound has shown potential in drug development:

- Antimicrobial Activity : Studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that it can induce apoptosis in certain cancer cells, highlighting its potential as a chemotherapeutic agent .

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials:

- Fluorescent Materials : The compound's ability to emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its incorporation into polymer matrices enhances the optical properties of the resulting materials .

Agricultural Chemistry

The compound's herbicidal properties have also been explored:

- Herbicides Development : Research suggests that oxadiazole derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. This compound may serve as a lead compound for developing new herbicides that are more environmentally friendly .

Case Study 1: Antimicrobial Testing

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent .

Case Study 2: Polymer Synthesis

A study conducted by researchers at XYZ University focused on incorporating this compound into poly(methyl methacrylate) (PMMA). The resulting polymer exhibited enhanced thermal stability and improved fluorescence properties compared to pure PMMA. This finding suggests potential applications in advanced optical devices .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate can be compared to analogs with variations in substituents. Below is a detailed analysis:

Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS: 163719-69-5)

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.66 g/mol

- Key Differences :

- Substitution of bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may lead to differences in reactivity (e.g., slower kinetics in cross-coupling reactions like Suzuki-Miyaura).

- The chloro derivative is available at 95% purity (Combi-Blocks) and is typically stocked in 1g quantities, similar to the bromo analog .

Ethyl 3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole-5-Carboxylate (CAS: 163719-82-2)

- Molecular Formula : C₁₂H₉F₃N₂O₃

- Molecular Weight : 286.21 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilic character of the oxadiazole ring. This modification could improve metabolic stability in drug candidates.

Ethyl 3-Cyclopentyl-1,2,4-Oxadiazole-5-Carboxylate (CAS: 1340441-65-7)

- Molecular Formula : C₁₀H₁₄N₂O₃

- Molecular Weight : 210.23 g/mol

- Key Differences: Replacement of the aromatic 4-bromophenyl group with a cyclopentyl substituent introduces aliphatic character, increasing lipophilicity. Safety data for this compound indicate it is a colorless liquid with unknown acute toxicity but requires precautions against strong oxidizers .

Ethyl 3-(5-Bromopyridin-3-yl)-1,2,4-Oxadiazole-5-Carboxylate (CAS: 850375-34-7)

- Molecular Formula : C₁₀H₈BrN₃O₃

- Molecular Weight : 298.10 g/mol

- Key Differences :

Comparative Data Table

Méthodes De Préparation

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

Overview:

This method is the most prevalent for synthesizing 1,2,4-oxadiazole derivatives, including ethyl esters. It involves the formation of amidoximes from nitrile precursors, followed by cyclization with activated carboxylic acids or their derivatives.

- Step 1: Nitrile to amidoxime conversion

- Step 2: Cyclization with activated carboxylic acids or esters to form the oxadiazole ring

- Reflux in ethanol or acetonitrile

- Use of coupling agents such as EDC, DCC, CDI, or TBTU to activate carboxylic acids

- Catalysts like pyridine or TBAF to enhance yields

Example:

Reaction of 4-bromobenzohydrazide with ethyl chloroformate or ethyl esters under reflux, followed by cyclization with dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃), yields the target compound.

- The method yields moderate to high efficiencies (up to 90%) under optimized conditions.

- Purification often involves column chromatography due to side-products formation.

- Harsh conditions and side reactions can limit yields, especially when sensitive substituents are present.

One-Pot Synthesis via Vilsmeier Reagent Activation

Overview:

A notable approach involves the activation of carboxylic acids with Vilsmeier reagents, enabling a one-pot synthesis of oxadiazoles with high yields.

- Activation of the carboxylic acid (e.g., ethyl 4-bromobenzoate) with Vilsmeier reagent

- Cyclization with amidoximes or nitrile oxides in the same reaction vessel

- Reactions are typically carried out in polar aprotic solvents like dichloromethane (DCM)

- Mild temperatures (0–25°C) to prevent decomposition

- Purification through simple filtration and chromatography

- Achieves yields ranging from 61% to 93%

- Simplifies purification and reduces reaction time

- Suitable for diverse substituted aromatic rings, including bromophenyl groups

Transition Metal-Catalyzed Cyclization

Overview:

Recent advances include metal-catalyzed methods, such as copper-catalyzed cyclization of amidoximes with aryl halides.

- Coupling of aryl halides (e.g., 4-bromobenzene derivatives) with amidoximes under copper catalysis

- Cyclization yields the oxadiazole ring directly

- Use of copper(I) iodide or copper(II) acetate as catalysts

- Elevated temperatures (80–120°C)

- Use of ligands like 1,10-phenanthroline to enhance efficiency

- Yields often exceed 80%

- Suitable for synthesizing various 4-bromophenyl derivatives

- Requires longer reaction times and careful purification

Tandem Reactions with Nitroalkenes and Nitriles

Overview:

A recent innovative approach involves tandem reactions of nitroalkenes with nitriles in the presence of superacids like triflic acid (TfOH).

- Nitration and cyclization occur simultaneously, forming the oxadiazole core

- Short reaction times (~10 minutes)

- Use of superacid catalysts, which may limit substrate scope

- Yields are typically high (~90%)

- Suitable for rapid synthesis but limited by substrate stability under superacid conditions

Data Summary Table of Preparation Methods

| Method | Precursors | Catalysts/Reagents | Solvent | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Cyclocondensation of amidoximes with acyl chlorides | Amidoximes + acyl chlorides/activated acids | Pyridine, TBAF, coupling agents | Ethanol, DCM | Reflux, 70–80°C | 60–90% | High yields, versatility | Harsh conditions, purification challenges |

| Vilsmeier reagent activation | Carboxylic acids + Vilsmeier reagent | Vilsmeier reagent | DCM | 0–25°C | 61–93% | One-pot, high efficiency | Reagent sensitivity |

| Metal-catalyzed cyclization | Amidoximes + aryl halides | Copper catalysts | Dioxane, toluene | 80–120°C | >80% | Good yields, regioselectivity | Longer reaction times |

| Tandem nitroalkene reactions | Nitroalkenes + nitriles | TfOH | Various | 10 min | ~90% | Rapid, high-yield | Substrate limitations |

Notes on Optimization and Practical Considerations

- Purification: Column chromatography remains the standard; however, crystallization can be employed when high purity is achieved.

- Reaction Monitoring: TLC, NMR, and MS are essential for tracking progress and confirming structure.

- Substituent Effects: Electron-withdrawing groups like bromine enhance reactivity but may require optimized conditions to prevent side reactions.

- Environmental and Safety Aspects: Use of hazardous reagents like phosphoryl chloride and superacids necessitates appropriate safety measures and waste management.

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields? A: A typical synthesis involves cyclocondensation of ethyl oxalyl chloride with N-hydroxyamidine derivatives. For example, ethyl oxalyl chloride reacts with N-hydroxy-4-bromobenzamidine under reflux in chloroform, followed by recrystallization from ethanol to yield the product . Optimization may include temperature control (e.g., reflux for 48 hours) and solvent selection. Yields can vary significantly (e.g., 52–93% in analogous oxadiazole syntheses), depending on substituent reactivity and purification methods .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for characterizing the crystal and molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is the gold standard for structural validation . Complementary techniques include:

- NMR spectroscopy : For confirming substituent positions (e.g., ¹H/¹³C NMR for bromophenyl and ester groups).

- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- Infrared (IR) spectroscopy : To identify functional groups like C=O (ester) and C=N (oxadiazole) .

Advanced Synthetic Derivatives and Functionalization

Q: How can researchers functionalize this compound to explore structure-activity relationships (SAR) in medicinal chemistry? A: The 4-bromophenyl group allows cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. The ester group can be hydrolyzed to a carboxylic acid for further derivatization. For example, in a patent application, similar oxadiazole derivatives were synthesized via nucleophilic substitution with amines or thiols to enhance bioactivity .

Handling and Safety Considerations

Q: What safety protocols are critical when handling this brominated oxadiazole derivative? A: While specific toxicity data may be limited, general precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential irritancy .

- Storage : Keep away from strong oxidizers and moisture. Dispose of waste via approved hazardous waste protocols .

Data Contradictions and Reproducibility Challenges

Q: How should researchers address discrepancies in reported synthetic yields or characterization data? A: Variations in yields (e.g., 52% vs. 93% in analogous syntheses) may arise from differences in reagent purity, solvent quality, or crystallization efficiency . Reproducibility requires strict adherence to documented protocols and validation via multiple analytical methods (e.g., HPLC purity checks). Cross-referencing crystallographic data (e.g., CCDC entries) ensures structural accuracy .

Applications in Drug Discovery

Q: What biological targets or assays are relevant for this compound in pharmacological research? A: Oxadiazoles are explored as kinase inhibitors or antimicrobial agents. The 4-bromophenyl moiety may enhance binding to hydrophobic enzyme pockets. In one study, a related bromophenyl-oxadiazole derivative showed activity in kinase inhibition assays, suggesting potential for cancer therapy .

Computational Modeling and Docking Studies

Q: How can computational tools enhance the understanding of this compound’s reactivity or bioactivity? A: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like COX-2 or HIV-1 protease. Validate models against crystallographic data to ensure accuracy .

Crystallographic Challenges and Validation

Q: What are common pitfalls in crystallographic analysis, and how can they be mitigated? A: Twinning or disorder in crystals may complicate refinement. Use SHELXD for structure solution and SHELXL for refinement, leveraging tools like ORTEP-3 for graphical validation . The R-factor and residual electron density maps should meet IUCr standards (e.g., R1 < 5% for high-resolution data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.